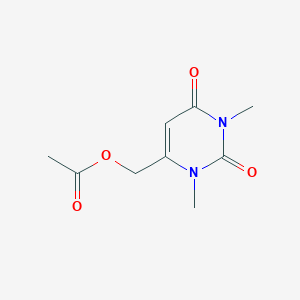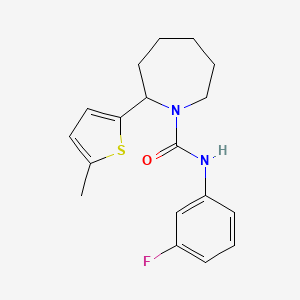
N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as "compound X," is a novel chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential in a variety of applications, including as a therapeutic agent for the treatment of various diseases and as a tool for studying biological processes. In
Scientific Research Applications
Compound X has shown promise in a variety of scientific research applications, including as a tool for studying biological processes and as a potential therapeutic agent for the treatment of various diseases. In particular, compound X has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, compound X has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of compound X is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, compound X has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. Additionally, compound X has been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In particular, compound X has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various diseases. Additionally, compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the full extent of the biochemical and physiological effects of compound X is not yet fully understood.
Advantages and Limitations for Lab Experiments
Compound X has several advantages for use in scientific research, including its high purity and yield, its potential as a therapeutic agent, and its ability to inhibit the activity of specific enzymes and signaling pathways. However, there are also limitations to the use of compound X in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on compound X, including further studies to understand its mechanism of action and potential side effects, as well as its potential use in treating various diseases. Additionally, future research could focus on developing more efficient synthesis methods for compound X, as well as exploring its potential as a tool for studying biological processes. Finally, future research could focus on identifying other compounds that are structurally similar to compound X, which could have similar or even more potent biological effects.
Synthesis Methods
The synthesis of compound X involves a multi-step process that begins with the reaction of 3-fluoroaniline and 5-methyl-2-thiophene carboxylic acid to form an intermediate product. This intermediate product is then reacted with 1-bromoazepane to form the final product, N-(3-fluorophenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. The synthesis of compound X has been optimized to produce high yields and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-13-9-10-17(23-13)16-8-3-2-4-11-21(16)18(22)20-15-7-5-6-14(19)12-15/h5-7,9-10,12,16H,2-4,8,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHFZBJLWLFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3,5-dichloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5160527.png)
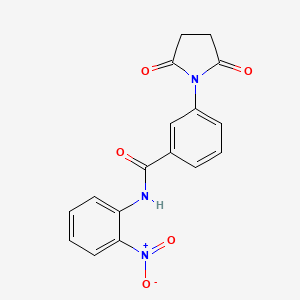
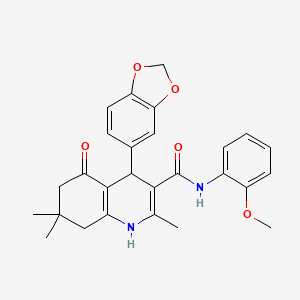
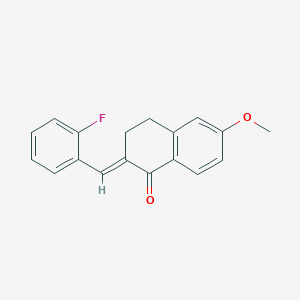
![N-(2,4-dimethylphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B5160587.png)
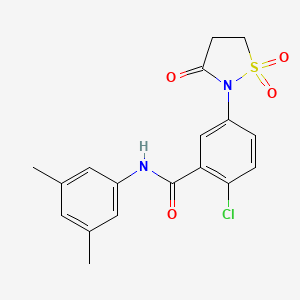
![7-benzoyl-11-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5160594.png)
![dimethyl 2-[({[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5160597.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5160601.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(methylthio)ethanamine](/img/structure/B5160606.png)
![1-(4-methoxybenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5160615.png)
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5160618.png)
![8-[3-(2-isopropylphenoxy)propoxy]quinoline](/img/structure/B5160624.png)
